1-(5-Bromopentyl)-2-(4-fluorophenyl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromopentyl)-2-(4-fluorophenyl)-1H-indole is a synthetic organic compound that belongs to the class of indoles. Indoles are heterocyclic compounds that are widely studied for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromopentyl)-2-(4-fluorophenyl)-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoroaniline and 1-bromo-5-chloropentane.
Formation of Indole Core: The indole core can be synthesized through a Fischer indole synthesis or other suitable methods.
Substitution Reactions: The 5-bromopentyl group is introduced through a substitution reaction, where 1-bromo-5-chloropentane reacts with the indole core.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product. This may include the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromopentyl)-2-(4-fluorophenyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indoles.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Bromopentyl)-2-(4-fluorophenyl)-1H-indole involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.
Pathways: Biological pathways that are affected by the compound, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
1-(5-Bromopentyl)-2-phenyl-1H-indole: Similar structure but lacks the fluorine atom.
1-(5-Chloropentyl)-2-(4-fluorophenyl)-1H-indole: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
1-(5-Bromopentyl)-2-(4-fluorophenyl)-1H-indole is unique due to the presence of both the bromopentyl and fluorophenyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
917947-58-1 |
---|---|
Molecular Formula |
C19H19BrFN |
Molecular Weight |
360.3 g/mol |
IUPAC Name |
1-(5-bromopentyl)-2-(4-fluorophenyl)indole |
InChI |
InChI=1S/C19H19BrFN/c20-12-4-1-5-13-22-18-7-3-2-6-16(18)14-19(22)15-8-10-17(21)11-9-15/h2-3,6-11,14H,1,4-5,12-13H2 |
InChI Key |
DNSSJTUVAACYFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2CCCCCBr)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.